N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a p-tolyl group at position 3 and a thioacetamide moiety at position 5. This compound belongs to a class of fused pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their structural resemblance to purine bases and their applications as kinase inhibitors, antimicrobial agents, or anticancer candidates .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-13-4-6-14(7-5-13)27-20-19(25-26-27)21(23-12-22-20)31-11-18(28)24-16-9-8-15(29-2)10-17(16)30-3/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGBCOJBJXAZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20N6O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 863459-45-4
The compound features a triazole moiety fused with a pyrimidine structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit significant anticancer activity. The biological activity of this compound has been evaluated against various cancer cell lines.
Case Study: Cytotoxic Evaluation
A study conducted on synthesized compounds similar to this compound revealed promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6n | A549 | 5.9 | Induces apoptosis |
| 6n | SW-480 | 2.3 | Cell cycle arrest |
| 6n | MCF-7 | 5.65 | Apoptotic pathway |
The compound exhibited the highest antiproliferative activity against the A549 lung adenocarcinoma cell line and induced apoptosis in a dose-dependent manner. The mechanism involved cell cycle arrest at the S phase and significant apoptotic death at higher concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Targeting Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and survival, leading to enhanced apoptotic processes in cancer cells .
Structure–Activity Relationship (SAR)
Research indicates that modifications in the chemical structure of triazole and pyrimidine derivatives can significantly affect their biological activity. The presence of electron-withdrawing groups has been associated with increased potency against various cancer cell lines. The SAR studies suggest that optimizing the substituents on the triazole and pyrimidine rings can enhance the anticancer efficacy of these compounds .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance, derivatives similar to N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have shown significant activity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted by Bouabdallah et al. demonstrated that triazole derivatives exhibited cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This indicates that compounds with similar structural features may also possess notable anticancer activities.
Anti-inflammatory Applications
The incorporation of the triazole ring in various compounds has been associated with anti-inflammatory effects. The compound may share similar properties due to its structural characteristics.
Antimicrobial Activity
The triazolo-pyrimidine framework is known for its antimicrobial properties. Compounds with this structure have been explored for their efficacy against bacterial and fungal infections.
Research Findings
A review highlighted that heterocycles integrated with pyrazolo and triazole structures exhibit significant antimicrobial activity. For example, derivatives similar to this compound were effective against a range of pathogens .
Potential as Antitubercular Agents
Emerging research suggests that compounds containing triazole rings may also serve as antitubercular agents. The structural similarity of this compound to known effective antitubercular agents warrants further investigation.
Significance of Triazole Compounds
A study noted that certain triazole derivatives demonstrated superior antitubercular action compared to traditional therapies. This positions compounds like this compound as candidates for further exploration in tuberculosis treatment .
Comparison with Similar Compounds
Key Observations :
- Core Heteroatom Differences : The triazolo core (three nitrogen atoms) in the target compound contrasts with the thiazolo core (one sulfur, two nitrogens) in Compounds 19 and 20. This difference alters electronic properties, with triazolo derivatives typically exhibiting stronger π-π stacking interactions in biological systems.
- Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound enhances hydrophilicity compared to the hydroxycoumarin or chromenone substituents in Compounds 19 and 20.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step protocols. For example, analogous compounds with triazolo-pyrimidine cores are synthesized via nucleophilic substitution reactions, where thioacetamide derivatives are coupled with halogenated intermediates under controlled conditions (e.g., DMF as solvent, room temperature, or mild heating) . To optimize yields:
- Use statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). This reduces trial-and-error approaches and enhances reproducibility .
- Monitor intermediates using HPLC or LC-MS to ensure purity before proceeding to subsequent steps.
- Employ microwave-assisted synthesis for time-sensitive reactions, as demonstrated in similar heterocyclic systems .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of methoxy, acetamide, and aromatic protons. -NMR can resolve splitting patterns for the dimethoxyphenyl group .
- High-Resolution Mass Spectrometry (HRMS): Essential for verifying molecular formula accuracy, particularly for sulfur-containing moieties .
- X-ray Crystallography: For unambiguous confirmation of the triazolo-pyrimidine scaffold and spatial arrangement of substituents, as seen in structurally related compounds (e.g., ethyl thiazolo-pyrimidine derivatives) .
Advanced: How can computational chemistry guide the design of derivatives with enhanced stability or activity?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reactivity hotspots (e.g., sulfur atoms in thioacetamide) and assess electronic effects of substituents (e.g., methoxy vs. methyl groups) .
- Reaction Path Search Methods: Tools like the Artificial Force Induced Reaction (AFIR) method can simulate plausible reaction pathways for triazolo-pyrimidine formation, reducing experimental dead ends .
- Molecular Dynamics (MD): Model solvation effects and stability in biological matrices to prioritize derivatives for synthesis .
Advanced: What strategies address contradictions in biological activity data across experimental models?
Answer:
- Meta-Analysis of Dose-Response Curves: Compare IC values across cell lines or enzymatic assays to identify model-specific biases (e.g., metabolic differences in hepatic vs. neuronal cells) .
- Feedback Loop Between Computation and Experiment: Use discrepancies to refine computational models. For example, if a derivative shows unexpected activity, re-evaluate its binding mode using molecular docking or free-energy perturbation (FEP) calculations .
- Proteomics Profiling: Identify off-target interactions that may explain divergent results in kinase inhibition assays .
Advanced: How can advanced separation technologies improve purification of this compound and its intermediates?
Answer:
- Membrane-Based Separation: Utilize nanofiltration or reverse osmosis to isolate polar intermediates (e.g., thioacetamide precursors) from reaction mixtures .
- High-Performance Liquid Chromatography (HPLC): Optimize gradients using C18 columns and trifluoroacetic acid (TFA) modifiers for resolving sulfur-containing byproducts .
- Crystallization Screening: Apply high-throughput platforms (e.g., Crystal16®) to identify optimal solvent systems for recrystallizing the final product .
Methodology: What safety protocols are critical for handling sulfur- and acetamide-containing compounds?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic intermediates (e.g., thiols) .
- First Aid Measures: In case of skin contact, immediately rinse with water for 15 minutes and seek medical evaluation, as recommended for structurally similar sulfonamide derivatives .
- Waste Disposal: Neutralize acidic or basic reaction residues before disposal, adhering to institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
